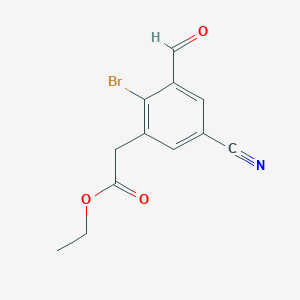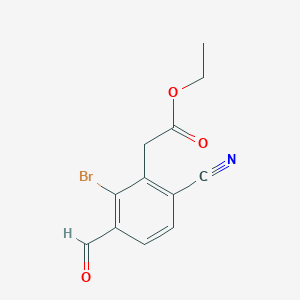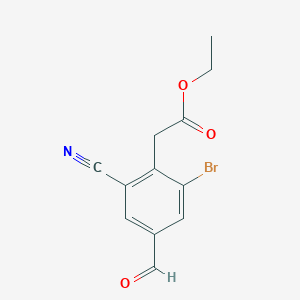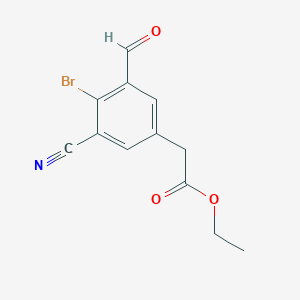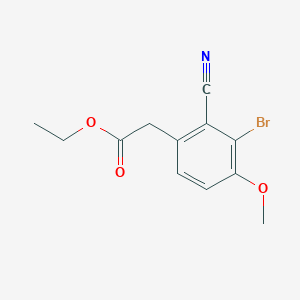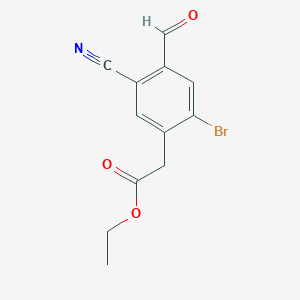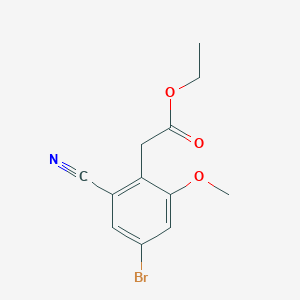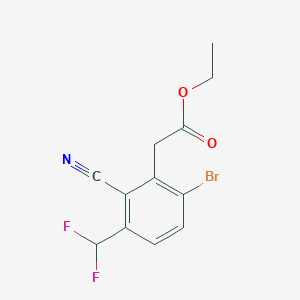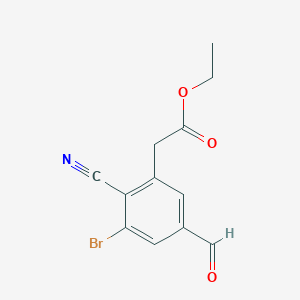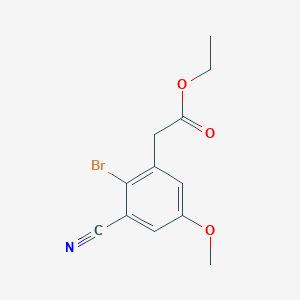
Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate
Übersicht
Beschreibung
Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate (EBMCPA) is an organic compound belonging to the family of phenylacetates. It is a colorless, low-melting solid that is soluble in most organic solvents. EBMCPA is used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It is also used as a reagent in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate has been used as a reagent in the synthesis of various organic compounds. It has also been used in the synthesis of various chiral compounds, such as amino acids, peptides, and heterocyclic compounds. In biochemistry, Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate has been used as a reagent in the synthesis of various enzymes, such as proteases and kinases. In pharmacology, Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate has been used as a reagent in the synthesis of various drugs, such as antifungal agents and antibiotics.
Wirkmechanismus
Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate is believed to act by inhibiting the activity of enzymes involved in the synthesis of fatty acids, such as acetyl-CoA carboxylase and fatty acid synthase. This inhibition leads to the accumulation of fatty acids in the cell, which in turn leads to the inhibition of cell growth and proliferation. Additionally, Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate may also act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
In vitro studies have shown that Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate has been shown to inhibit the proliferation of various pathogenic bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Finally, Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate has been shown to reduce inflammation and oxidative stress in mammalian cells.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. Additionally, it is relatively safe to handle and has low toxicity. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, which can limit its use in aqueous solutions. Additionally, it is not very stable and can be easily degraded by heat and light.
Zukünftige Richtungen
There are several potential future directions for research on Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate. One potential direction is to further investigate the biochemical and physiological effects of Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate in mammalian cells. Additionally, further research could be conducted on the synthesis of Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate and its derivatives, as well as on the development of new methods for its synthesis. Finally, further research could be conducted on the potential therapeutic applications of Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate, such as its use as an anti-cancer agent or an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
ethyl 2-(2-bromo-3-cyano-5-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-3-17-11(15)6-8-4-10(16-2)5-9(7-14)12(8)13/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNSWFWOEDPGAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)OC)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




